Methyl (3-chloro-4-phenoxyphenyl)carbamate
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Overview
Description
Methyl (3-chloro-4-phenoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a chloro and a phenoxy group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-chloro-4-phenoxyphenyl)carbamate typically involves the reaction of 3-chloro-4-phenoxyaniline with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
3-chloro-4-phenoxyaniline+methyl chloroformate→methyl (3-chloro-4-phenoxyphenyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-chloro-4-phenoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chloro or phenoxy positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamates or phenyl derivatives.
Scientific Research Applications
Methyl (3-chloro-4-phenoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of methyl (3-chloro-4-phenoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3-chloro-4-phenyl)carbamate
- Methyl (3-chloro-4-methoxyphenyl)carbamate
- Methyl (3-chloro-4-ethoxyphenyl)carbamate
Uniqueness
Methyl (3-chloro-4-phenoxyphenyl)carbamate is unique due to the presence of both chloro and phenoxy substituents on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications. The phenoxy group, in particular, can enhance the compound’s lipophilicity and influence its interaction with biological targets.
Properties
CAS No. |
80199-44-6 |
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Molecular Formula |
C14H12ClNO3 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
methyl N-(3-chloro-4-phenoxyphenyl)carbamate |
InChI |
InChI=1S/C14H12ClNO3/c1-18-14(17)16-10-7-8-13(12(15)9-10)19-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChI Key |
GXEAQNRJBDFXLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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